molecular formula C17H18BrN3O B3864882 N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-(2-methylanilino)acetamide

N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-(2-methylanilino)acetamide

Cat. No.: B3864882
M. Wt: 360.2 g/mol
InChI Key: XBIIWHXCFYOGKD-MOSHPQCFSA-N
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Description

N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-(2-methylanilino)acetamide is an organic compound with a complex structure that includes a bromophenyl group, an ethylideneamino group, and a methylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-(2-methylanilino)acetamide typically involves the reaction of 4-bromobenzaldehyde with 2-methylaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-(2-methylanilino)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-(2-methylanilino)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-(2-methylanilino)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-(2-methylanilino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-(2-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O/c1-12-5-3-4-6-16(12)19-11-17(22)21-20-13(2)14-7-9-15(18)10-8-14/h3-10,19H,11H2,1-2H3,(H,21,22)/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIIWHXCFYOGKD-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=C(C)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C(/C)\C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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